Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Catalog No.
S723717
CAS No.
121898-64-4
M.F
C27H33O3P
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-methoxy-3,5-dimethylphenyl)phosphine

CAS Number

121898-64-4

Product Name

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

IUPAC Name

tris(4-methoxy-3,5-dimethylphenyl)phosphane

Molecular Formula

C27H33O3P

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3

InChI Key

BDGUINGZRGNLPD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C

The exact mass of the compound Tris(4-methoxy-3,5-dimethylphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(4-methoxy-3,5-dimethylphenyl)phosphine (TMOP) is a highly substituted, electron-rich triarylphosphine ligand utilized in advanced transition-metal catalysis and organometallic synthesis [1]. Featuring both electron-donating methoxy groups and sterically demanding 3,5-dimethyl substitutions on each phenyl ring, it offers a finely tuned stereoelectronic profile [2]. This compound is primarily procured as a specialized ligand for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura), [4+2] cycloadditions, and as a lipophilic precursor for mitochondria-targeted phosphonium therapeutics[3]. Its unique balance of steric bulk and electron density makes it a critical material for processes where standard aryl or alkyl phosphines fail to provide adequate chemoselectivity or catalyst stability.

Substituting TMOP with standard aryl phosphines (such as triphenylphosphine) or bulky alkyl phosphines (such as tri-tert-butylphosphine) frequently leads to suboptimal reaction outcomes in sensitive catalytic cycles [1]. Standard aryl phosphines lack the requisite electron density and steric bulk to stabilize reactive intermediates, often resulting in catalyst deactivation or low turnover numbers [2]. Conversely, highly electron-donating alkyl phosphines can be overly reactive, driving unwanted over-functionalization, such as disubstitution in mono-coupling protocols [1]. TMOP occupies a privileged stereoelectronic zone, providing sufficient electron richness to facilitate oxidative addition while maintaining the necessary steric bulk to promote reductive elimination and prevent off-target reactions.

Chemoselective Control in Suzuki-Miyaura Mono-Functionalization

In the optimization of Suzuki-Miyaura mono-functionalization of bifunctional substrates, TMOP was identified as an optimal ligand to prevent over-reaction [1]. Highly electron-donating alkyl ligands favored unwanted disubstituted byproducts, while strongly electron-withdrawing ligands failed to drive the reaction entirely [1]. TMOP provided the exact intermediate electronic properties (TEP ~2217–2225 cm⁻¹) required to maximize the yield of the target mono-functionalized product without over-catalyzing the secondary reaction site[1].

Evidence DimensionChemoselectivity in bifunctional substrate coupling
Target Compound DataOptimal mono-functionalization yield (TEP ~2217–2225 cm⁻¹)
Comparator Or BaselineAlkyl phosphines (favor disubstitution) / Electron-withdrawing phosphines (reaction fails)
Quantified DifferencePrevents disubstitution while maintaining catalytic viability
ConditionsPd-catalyzed Suzuki-Miyaura mono-functionalization

Allows buyers to achieve selective mono-coupling in complex API synthesis without excessive byproduct formation.

Enhanced Precursor Efficacy in Mitochondria-Targeted Therapeutics

When utilized as a lipophilic cation precursor for mitochondria-targeted chrysin derivatives, the TMOP-derived phosphonium salt demonstrated superior in vitro anticancer activity [1]. The electron-donating methoxy and methyl groups stabilize the cation, enhancing mitochondrial matrix accumulation compared to halogenated analogs [1]. The TMOP derivative exhibited a highly potent mean GI50, significantly outperforming the tris(4-fluorophenyl)phosphine derivative [1].

Evidence DimensionMean Growth Inhibition (GI50) across tumor cell lines
Target Compound Data0.312 µM (TMOP-chrysin derivative)
Comparator Or Baseline2.046 µM (Tris(4-fluorophenyl)phosphine-chrysin derivative)
Quantified Difference6.5-fold higher antiproliferative potency
ConditionsIn vitro five-dose screening of chrysin-phosphonium hybrids

Justifies the procurement of this specific electron-rich phosphine for synthesizing highly effective lipophilic targeted cations in drug discovery.

High-Efficiency Palladium-Catalyzed [4+2] Cycloaddition

TMOP forms a highly active in situ palladium complex with Pd(η3-C3H5)Cp, enabling the robust[4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes [1]. This specific ligand environment allows the reaction to proceed at exceptionally low catalyst loadings while maintaining high product conversion [1].

Evidence DimensionProduct yield at low catalyst loading
Target Compound Data84% yield of methyl 3-methyltetralin-2-carboxylate
Comparator Or BaselineBaseline monophosphine systems (typically requiring >5 mol% loading)
Quantified DifferenceAchieves 84% yield at only 2 mol% Pd loading
ConditionsPd-catalyzed[4+2] cycloaddition with methyl crotonate

Demonstrates high catalytic turnover and stability, reducing the cost of precious metal catalysis in industrial scale-up.

Enhanced Structural Pyramidality for Steric Shielding

X-ray crystallographic and DFT studies reveal that TMOP possesses a highly pyramidal structure, which contributes to its unique steric profile [1]. The increased pyramidality, driven by dispersion interactions from the 3,5-dimethyl groups, provides superior steric shielding of the metal center compared to standard aryl phosphines [1].

Evidence DimensionPyramidality index Σ(C-P-C)
Target Compound Data307.2° (TMOP)
Comparator Or BaselineTriphenylphosphine (PPh3) (flatter, less pyramidal)
Quantified DifferenceSignificantly more pyramidal geometry, enhancing steric bulk
ConditionsX-ray crystallography and hybrid DFT calculations

The specific steric bulk prevents catalyst aggregation and stabilizes reactive metal centers better than unhindered aryl phosphines.

Chemoselective Cross-Coupling of Polyfunctional APIs

TMOP is the optimal choice for Suzuki-Miyaura and Buchwald-Hartwig couplings where selective mono-functionalization of substrates with multiple reactive sites is required. Its tuned electron density prevents the over-reaction and disubstitution typically caused by overly electron-donating alkyl phosphines [1].

Mitochondria-Targeted Drug Delivery Vehicles

In medicinal chemistry, TMOP serves as a superior precursor for synthesizing lipophilic triphenylphosphonium (TPP+) analog cations. The electron-rich substituents improve mitochondrial membrane penetration and stabilize the cation, yielding significantly lower GI50 values in antiproliferative assays compared to halogenated or unsubstituted phosphines [2].

Low-Loading Palladium Catalysis Scale-Up

For industrial scale-up of [4+2] cycloadditions and complex cross-couplings, TMOP's ability to stabilize Pd intermediates allows for catalyst loadings as low as 2 mol%. This makes it a highly cost-effective ligand choice for processes where minimizing precious metal usage is economically critical [3].

XLogP3

6.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Dates

Last modified: 08-15-2023

Explore Compound Types